N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide
Description
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4S/c22-13-8-9-18-16(11-13)24-20(30-18)12-4-3-5-14(10-12)23-21(31)25-19(27)15-6-1-2-7-17(15)26(28)29/h1-11H,(H2,23,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYOXMLOGJRFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction is often catalyzed by metal catalysts, nanocatalysts, or ionic liquid catalysts under various conditions. For instance, a condensation reaction between 2-aminophenol and aldehydes using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
Major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide include other benzoxazole derivatives, such as:
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives . The presence of the nitro group and the carbamothioyl moiety may enhance its antimicrobial and anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
